2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide
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Overview
Description
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of 6-(benzyloxy)-1H-indole: This step involves the reaction of 6-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate to form 6-(benzyloxy)-1H-indole.
Acetylation: The 6-(benzyloxy)-1H-indole is then acetylated using acetic anhydride to form 2-[6-(benzyloxy)-1H-indol-1-yl]acetic acid.
Amidation: Finally, the 2-[6-(benzyloxy)-1H-indol-1-yl]acetic acid is reacted with 1H-indol-5-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the indole rings.
Reduction: Reduced forms of the acetamide or indole rings.
Substitution: Alkylated or acylated derivatives of the indole rings.
Scientific Research Applications
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with receptors in the immune system, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
2-(1H-indol-3-yl)acetic acid: Another indole derivative with similar structural features.
6-benzyloxyindole: A precursor in the synthesis of the target compound.
Uniqueness
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide is unique due to its specific combination of functional groups and indole rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C25H21N3O2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-2-(6-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C25H21N3O2/c29-25(27-21-7-9-23-20(14-21)10-12-26-23)16-28-13-11-19-6-8-22(15-24(19)28)30-17-18-4-2-1-3-5-18/h1-15,26H,16-17H2,(H,27,29) |
InChI Key |
MRFGGHGGARXSOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC4=CC5=C(C=C4)NC=C5 |
Origin of Product |
United States |
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